Lutidinate

2OG Oxygenase Inhibition Epigenetics Selectivity Engineering

Essential 2,4-PDCA (Lutidinic Acid) for targeted research. Its unique 2,4-carboxylate geometry is non-interchangeable with other isomers, required for broad-spectrum JmjC KDM inhibition (KDM5B IC50 3 µM) and for MOF linkers with a 'dangling' 4-carboxylate. Secure the correct isomer to ensure experimental reproducibility.

Molecular Formula C7H3NO4-2
Molecular Weight 165.1 g/mol
Cat. No. B1232892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLutidinate
Molecular FormulaC7H3NO4-2
Molecular Weight165.1 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C(=O)[O-])C(=O)[O-]
InChIInChI=1S/C7H5NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h1-3H,(H,9,10)(H,11,12)/p-2
InChIKeyMJIVRKPEXXHNJT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lutidinate: A Pyridine-2,4-Dicarboxylate Dianion for Coordination Chemistry and 2OG Oxygenase Inhibition


Lutidinate (pyridine-2,4-dicarboxylate dianion, C₇H₃NO₄²⁻) is a conjugate base of lutidinic acid (2,4-pyridinedicarboxylic acid) [1]. As a pyridinedicarboxylate isomer, it features two carboxylate groups at the 2- and 4-positions of the pyridine ring, enabling distinct coordination modes and biological interactions [2]. The dianionic form is utilized in metal-organic frameworks, as a ligand for transition metal complexes, and as a broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, including the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs) [3]. Its specific substitution pattern confers unique electronic and steric properties that differentiate it from other pyridinedicarboxylate isomers, such as the 2,6- (dipicolinate) and 2,5- (isocinchomeronate) analogs [2].

Lutidinate: Why Pyridine Dicarboxylate Isomer Substitution is Not Feasible


Pyridine dicarboxylate isomers are not interchangeable due to pronounced differences in coordination geometry, metal-binding affinity, and enzyme inhibition profiles dictated by the relative positions of the carboxylate groups [1]. The 2,4-isomer (lutidinate) exhibits a unique ability to form monodentate coordination via the 2-carboxylate while leaving the 4-carboxylate uncoordinated, a motif that differs from the tridentate ONO chelation of 2,6-dipicolinate or the divergent bridging of 3,5-isomers [1][2]. In biological systems, the 2,4-arrangement is critical for broad-spectrum inhibition of 2OG oxygenases; altering the carboxylate positions (e.g., to 2,5- or 2,6-) drastically reduces or eliminates this activity [3]. These structural and functional divergences necessitate the procurement of the specific 2,4-isomer (lutidinate or its acid, lutidinic acid) for targeted applications in coordination chemistry and enzymology.

Lutidinate Evidence Guide: Quantified Differentiation from Pyridine Dicarboxylate Isomers


Lutidinate Enables Selective AspH Inhibition Over KDM4E via C5-Substitution

Introduction of a fluorine substituent at the C5 position of lutidinate (2,4-PDCA) results in a substantial increase in selectivity for AspH over KDM4E compared to the parent compound [1]. While 2,4-PDCA is a broad-spectrum inhibitor of 2OG oxygenases, its C5-fluorinated derivative maintains similar AspH inhibition efficiency but markedly reduces KDM4E inhibition, thus shifting the selectivity profile [1].

2OG Oxygenase Inhibition Epigenetics Selectivity Engineering

2,4-PDCA (Lutidinate) Inhibits KDM5B with IC50 of 3 µM, Distinguished from 2,6-Isomer

2,4-PDCA (lutidinic acid) is a validated inhibitor of the JmjC domain-containing histone lysine demethylase KDM5B, with a reported IC50 of 3 ± 1 µM in a formaldehyde dehydrogenase (FDH)-coupled assay [1]. In contrast, the 2,6-isomer (dipicolinic acid) does not exhibit comparable broad-spectrum KDM inhibition and is primarily known as a metal chelator and antimicrobial agent [2].

Histone Demethylase KDM5B IC50

Lutidinate Metal Complexes Exhibit Thermal Stability Order Distinct from Isocinchomeronate Analogs

Thermogravimetric analysis (TGA) of divalent metal complexes of lutidinic acid reveals a thermal stability order of Mn(II) > Fe(II) > Co(II) ≅ Zn(II) > Ni(II) > Cu(II) [1]. Importantly, the metal-ligand ratio in the solid state for lutidinate complexes differs from that observed for analogous compounds of isocinchomeronic acid (2,5-PDCA), indicating that the positional isomerism directly impacts stoichiometry and thermal degradation pathways [1].

Thermal Stability Coordination Chemistry Metal-Ligand Ratio

2,4-Lutidinate Coordinates Metals via 2-Carboxylate Oxygen with Dangling 4-Carboxylate, Enabling Unique MOF Architectures

Crystallographic studies of Zn(II) and Ni(II) complexes of lutidinic acid (2,4-H₂pydc) demonstrate that the lutidinate dianion binds metal ions in a hexacoordinated environment through an oxygen atom from the 2-carboxylate group, while the 4-carboxylate remains uncoordinated ('dangling') [1]. This contrasts with the 2,6-isomer (dipicolinate), which typically coordinates in a tridentate ONO fashion, and the 3,5-isomer, which often bridges multiple metal centers [2][3].

Coordination Mode Metal-Organic Framework Crystal Structure

Lutidinic Acid (2,4-PDCA) Inhibits JARID1 Demethylases with IC50 of ~4 µM, Spares UTX

2,4-PDCA (lutidinic acid) inhibits the JARID1 family of histone lysine demethylases (KDM5A and KDM5B) with IC50 values of 4.1 µM and 4.3 µM, respectively . Notably, 2,4-PDCA does not inhibit UTX (KDM6A) even at concentrations up to 10 µM . This selectivity profile is distinct from other 2OG oxygenase inhibitors; for instance, the 2,5-isomer (isocinchomeronic acid) is not documented as a JARID1 inhibitor.

JARID1 KDM5 Histone Demethylase

2,4-PDCA is a Potent Competitive Inhibitor of 2OG Oxygenases with Ki as Low as 0.2 µM

Pyridine-2,4-dicarboxylate (lutidinate) acts as a potent competitive inhibitor with respect to 2-oxoglutarate for several 2OG-dependent oxygenases [1]. Reported Ki values range from 0.2 µM to 9 µM depending on the enzyme isoform, with the most potent inhibition observed at 0.2 µM [1]. For prolyl 4-hydroxylase (P4H) isoforms, Ki values are 2 µM for P4H-I, 7 µM for P4H-II, and 8 µM for P4H-III with HIF substrate [1]. In contrast, the 2,5-isomer (isocinchomeronate) is a much weaker inhibitor, with only 17% inhibition at 1 mM and 20.8% residual activity at 5 mM [1].

2-Oxoglutarate Ki Value Enzyme Inhibition

Lutidinate Application Scenarios: Where the 2,4-Isomer Delivers Unique Value


Epigenetic Probe Development: Selective KDM Inhibition

Utilize 2,4-PDCA (lutidinic acid) as a starting scaffold for the development of selective histone lysine demethylase (KDM) inhibitors. The compound exhibits broad-spectrum inhibition of JmjC KDMs, including KDM5B (IC50 3 µM) and JARID1A/B (IC50 ~4 µM), while sparing UTX at 10 µM . Furthermore, C5-substituted derivatives enable engineering of selectivity toward specific 2OG oxygenases like AspH [1]. This application is uniquely enabled by the 2,4-isomer; other pyridine dicarboxylates lack this inhibitory profile.

Metal-Organic Framework (MOF) Synthesis with Dangling Carboxylate Functionality

Employ lutidinate as a linker in the construction of metal-organic frameworks (MOFs) and coordination polymers. The 2,4-isomer coordinates metals through the 2-carboxylate oxygen while leaving the 4-carboxylate uncoordinated, creating a 'dangling' functional group available for post-synthetic modification or guest molecule binding . This topology is distinct from the tridentate chelation of 2,6-dipicolinate or the bridging of 3,5-isomers, enabling novel supramolecular architectures.

Thermally Stable Metal Complexes for Materials Science

Synthesize divalent metal complexes of lutidinic acid for applications requiring defined thermal stability. The thermal decomposition of Mn(II), Fe(II), Co(II), Zn(II), Ni(II), and Cu(II) complexes follows a predictable stability order (Mn > Fe > Co ≅ Zn > Ni > Cu), and the stoichiometry differs from complexes of the 2,5-isomer (isocinchomeronic acid) . This reproducibility is critical for materials where thermal behavior is a key performance parameter.

2OG Oxygenase Inhibition in Collagen and HIF Pathway Studies

Use 2,4-PDCA as a tool compound to inhibit prolyl 4-hydroxylase (P4H) isoforms in studies of collagen processing and hypoxia-inducible factor (HIF) regulation. The compound exhibits isoform-specific Ki values (P4H-I: 2 µM; P4H-II: 7 µM; P4H-III: 8 µM with HIF substrate) . The 2,5-isomer is at least 500-fold less potent, confirming that the 2,4-substitution pattern is essential for this biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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